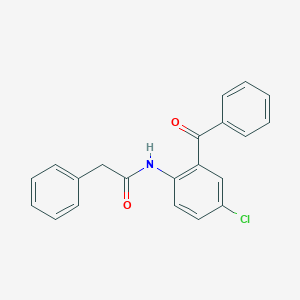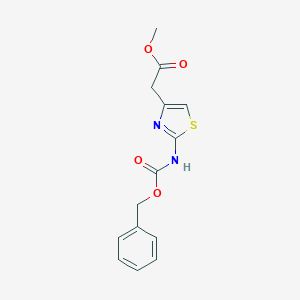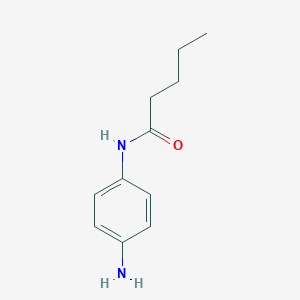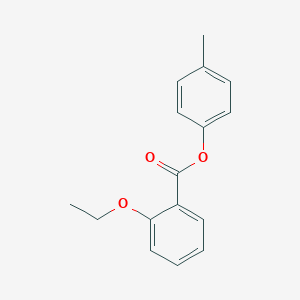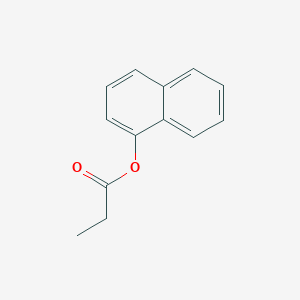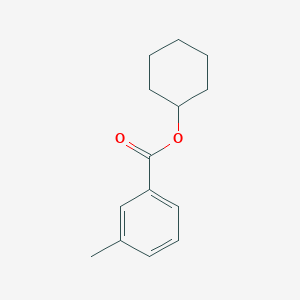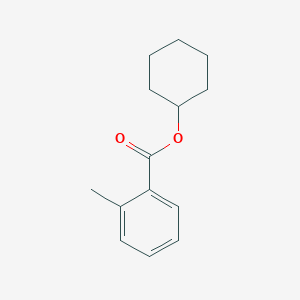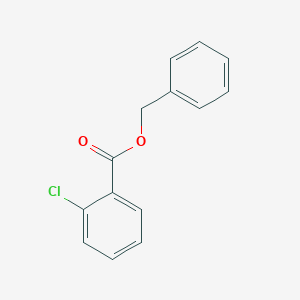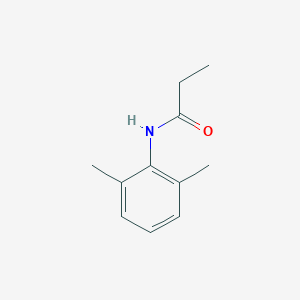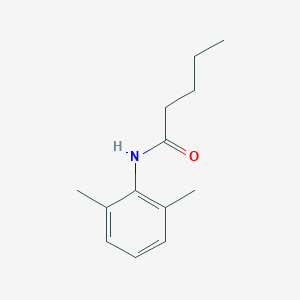
N-(2,6-dimethylphenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)pentanamide, also known as DMPA, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research for its various properties and effects.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)pentanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)pentanamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. N-(2,6-dimethylphenyl)pentanamide has also been found to inhibit the growth of cancer cells and to protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,6-dimethylphenyl)pentanamide in lab experiments is its well-established safety profile. It has been extensively studied and has been found to be relatively non-toxic. However, one of the limitations of using N-(2,6-dimethylphenyl)pentanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-dimethylphenyl)pentanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further studies are also needed to better understand the mechanism of action of N-(2,6-dimethylphenyl)pentanamide and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, N-(2,6-dimethylphenyl)pentanamide is a synthetic compound that has been extensively used in scientific research for its various properties and effects. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects and has potential uses in the treatment of various diseases. While there are some limitations to its use in lab experiments, N-(2,6-dimethylphenyl)pentanamide remains a valuable tool for researchers in the field of pharmacology and drug development.
Synthesemethoden
N-(2,6-dimethylphenyl)pentanamide can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenylacetic acid with thionyl chloride, followed by the reaction with pentanoyl chloride. The resulting compound is then treated with ammonia to obtain N-(2,6-dimethylphenyl)pentanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)pentanamide has been extensively used in scientific research for its various properties and effects. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. N-(2,6-dimethylphenyl)pentanamide has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
33098-77-0 |
|---|---|
Produktname |
N-(2,6-dimethylphenyl)pentanamide |
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-4-5-9-12(15)14-13-10(2)7-6-8-11(13)3/h6-8H,4-5,9H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
NKAJIRABTPKGEC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC=C1C)C |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=CC=C1C)C |
Andere CAS-Nummern |
33098-77-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



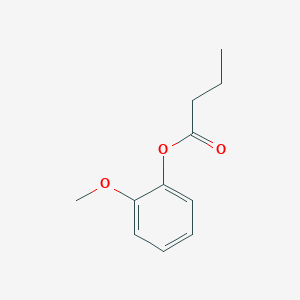
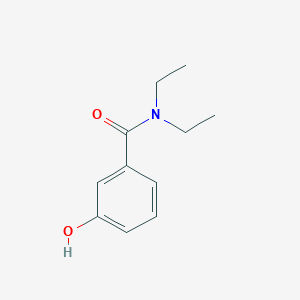

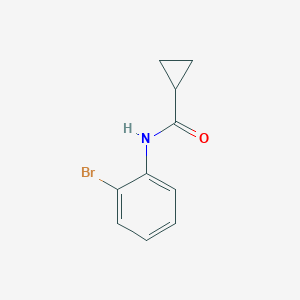
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
